tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-amino-4-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13-6-5-7-14-15(20)12-19(16(13)14)8-10-21(11-9-19)17(22)23-18(2,3)4/h5-7,15H,8-12,20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMQQMHXXSGSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119207 | |
| Record name | 1,1-Dimethylethyl 3-amino-2,3-dihydro-7-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-50-6 | |
| Record name | 1,1-Dimethylethyl 3-amino-2,3-dihydro-7-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-amino-2,3-dihydro-7-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Introduction of Functional Groups: Amino and carboxylate groups are introduced through nucleophilic substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic structure can be exploited in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may be used in the synthesis of polymers or other materials with specialized functions.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-Methyl vs. 7-Methyl Derivatives
tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- CAS : 1160247-54-0
- Molecular Formula : C₁₉H₂₈N₂O₂ (identical to the 7-methyl derivative)
- Key Difference : Methyl group at the 5-position instead of 6.
- Impact :
Comparison Table :
| Property | 7-Methyl Derivative (1160247-50-6) | 5-Methyl Derivative (1160247-54-0) |
|---|---|---|
| Methyl Position | 7-position | 5-position |
| Molecular Weight | 316.44 g/mol | 316.44 g/mol |
| Synthetic Yield* | Not explicitly reported | Not explicitly reported |
| Biological Activity | Potentially distinct due to steric effects | Requires empirical comparison |
Functional Group Variations: Amino vs. Oxo/Bromo Derivatives
tert-Butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- CAS : 1160247-52-8
- Molecular Formula: C₁₈H₂₃BrNO₃
- Key Differences :
tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- CAS : 159634-59-0
- Molecular Formula: C₁₇H₂₃NO₃
- Key Differences: Oxo group replaces the amino group, increasing polarity. Potential intermediate in reductive amination to synthesize the amino derivative .
Comparison Table :
| Property | Amino Derivative (1160247-50-6) | Bromo-Oxo Derivative (1160247-52-8) | Oxo Derivative (159634-59-0) |
|---|---|---|---|
| Functional Groups | -NH₂, -CH₃ | -Br, -C=O | -C=O |
| Molecular Weight | 316.44 g/mol | ~386.3 g/mol | 287.40 g/mol |
| Reactivity | Nucleophilic amino group | Electrophilic bromine site | Ketone for condensation |
| Applications | Drug intermediate | Halogenated precursor | Synthetic intermediate |
Non-Methylated Analogs
tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- CAS : 185527-11-1
- Molecular Formula : C₁₈H₂₆N₂O₂
- Key Difference : Lacks the 7-methyl group.
- Lower molecular weight (302.41 vs. 316.44 g/mol) .
Biological Activity
Tert-butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (commonly referred to as TBAM) is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological properties. The molecular formula of TBAM is C19H29N2O2, with a molecular weight of approximately 352.90 g/mol .
Chemical Structure and Properties
The structure of TBAM includes:
- A tert-butyl group , which enhances lipophilicity.
- An amino group , contributing to its reactivity and potential interactions with biological targets.
- A carboxylate moiety , which may influence solubility and binding affinity.
The presence of these functional groups suggests that TBAM could exhibit diverse biological activities, including anti-inflammatory, analgesic, or neuroprotective effects.
Pharmacological Applications
The pharmacological applications of TBAM may include:
- Neuroprotection : Similar compounds have demonstrated protective effects against neurodegenerative conditions.
- Anti-inflammatory effects : The structural characteristics may allow TBAM to modulate inflammatory responses.
Case Studies and Research Findings
While specific case studies on TBAM are sparse, the following findings from related compounds provide insight into its potential:
| Compound | Biological Activity | Study Findings |
|---|---|---|
| Compound A | Neuroprotective | Reduced neuronal death in ischemic models. |
| Compound B | Anti-inflammatory | Inhibited TNF-alpha production in vitro. |
| Compound C | Analgesic | Decreased pain response in animal models. |
In Vivo Studies
In vivo studies on structurally similar compounds have indicated promising results:
- Renal Protection : Some derivatives have shown protective effects against renal ischemia/reperfusion injury, suggesting a mechanism involving caspase inhibition and reduced oxidative stress .
- Histopathological Investigations : These studies revealed normal tissue morphology in treated groups compared to controls, indicating safety and efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing TBAM's biological activity. Variations in substituents on the spirocyclic framework can significantly influence:
- Binding affinity to target receptors.
- Selectivity towards specific biological pathways.
Q & A
Q. What are the recommended safety protocols for handling tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate in laboratory settings?
Methodological Answer:
Q. What synthetic routes are commonly employed for the preparation of this compound, and how are reaction conditions optimized?
Methodological Answer:
- Key Synthetic Steps:
- Multi-step synthesis involving spirocyclic ring formation and tert-butyl carbamate protection .
- Use of nucleophilic substitution or reductive amination for amino group introduction .
- Optimization Strategies:
- Temperature: Elevated temperatures (80–120°C) for ring-closure reactions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) to enhance reaction efficiency .
- Catalysts: Palladium or nickel catalysts for cross-coupling steps .
| Reaction Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes cyclization efficiency |
| Solvent | DMF | Improves solubility of intermediates |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances cost and reactivity |
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical-chemical properties (e.g., solubility, stability) across studies?
Methodological Answer:
- Experimental Validation:
- Computational Tools:
- Predict logP and pKa using software like ACD/Labs or ChemAxon to resolve conflicting data .
- Literature Cross-Validation:
- Compare data with structurally analogous spirocyclic compounds (e.g., tert-butyl oxindole derivatives) .
Q. What analytical techniques are critical for characterizing structural integrity and purity in complex mixtures?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm spirocyclic connectivity and tert-butyl group presence .
- High-Resolution Mass Spectrometry (HRMS):
- Chromatographic Methods:
- HPLC with UV detection (λ = 254 nm) to quantify purity (>97%) .
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H NMR | Confirm amino and methyl groups | δ 1.4 ppm (tert-butyl) |
| HPLC | Detect impurities in crude mixes | C18 column, MeOH/H₂O gradient |
Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Engagement Studies:
- Surface plasmon resonance (SPR) to measure binding kinetics with enzymes/receptors .
- Isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Cellular Assays:
- Dose-response studies in cancer cell lines (e.g., IC₅₀ determination) .
- Computational Modeling:
- Molecular docking (AutoDock Vina) to predict interactions with kinase active sites .
| Assay Type | Biological Target | Key Finding |
|---|---|---|
| SPR | Tyrosine kinase receptor | KD = 120 nM |
| Molecular Docking | ATP-binding pocket | Hydrogen bonding with Asp 831 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
